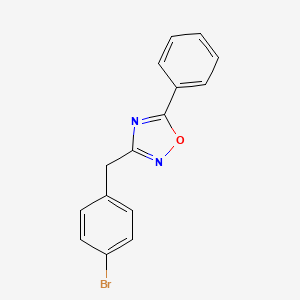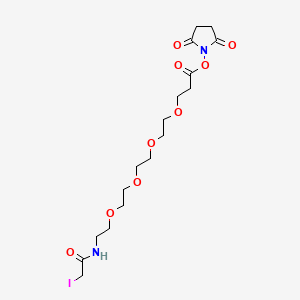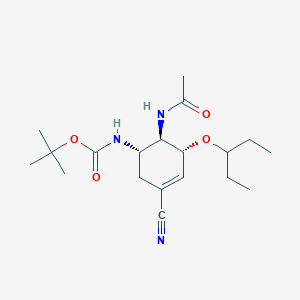
tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate: is a complex organic compound with a unique structure that includes multiple functional groups such as acetamido, cyano, and carbamate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.
Introduction of functional groups: The acetamido and cyano groups are introduced through nucleophilic substitution reactions. The pentan-3-yloxy group is added via an etherification reaction.
Carbamate formation: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate under mild conditions to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives.
Substitution: Compounds with new functional groups replacing the acetamido group.
Wissenschaftliche Forschungsanwendungen
tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups allow for the formation of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism of action of tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The acetamido and cyano groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The carbamate group can also participate in covalent bonding with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate
- tert-butyl ((1S,5R,6R)-6-hydroxy-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate
Uniqueness
tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamido group, in particular, allows for specific interactions that are not possible with similar compounds lacking this group.
Eigenschaften
Molekularformel |
C19H31N3O4 |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,5R,6R)-6-acetamido-3-cyano-5-pentan-3-yloxycyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C19H31N3O4/c1-7-14(8-2)25-16-10-13(11-20)9-15(17(16)21-12(3)23)22-18(24)26-19(4,5)6/h10,14-17H,7-9H2,1-6H3,(H,21,23)(H,22,24)/t15-,16+,17+/m0/s1 |
InChI-Schlüssel |
JIIDPGUOBNGEBH-GVDBMIGSSA-N |
Isomerische SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)OC(C)(C)C)C#N |
Kanonische SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)OC(C)(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl-](/img/structure/B11828132.png)

![phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone](/img/structure/B11828139.png)

![(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11828145.png)
![(1S,4S,8R)-6-oxa-2-azatetracyclo[8.4.0.02,4.04,8]tetradec-9-ene](/img/structure/B11828166.png)
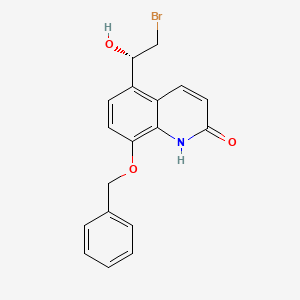
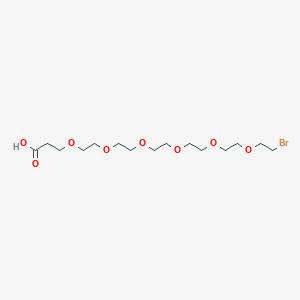

![1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one](/img/structure/B11828197.png)
![1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11828199.png)

